molecular formula C12H12S B8467958 3-Phenethylthiophene

3-Phenethylthiophene

Cat. No. B8467958
M. Wt: 188.29 g/mol
InChI Key: VKKXVLUJEXIZPJ-UHFFFAOYSA-N
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Patent
US06613804B2

Procedure details

1-(3-thienyl)phenylethyl acetate dissolved in THF (20 ml) was added carefully to dry liquid ammonia (300 ml). Lithium metal was added in small portions until the blue color persisted. The resulting reaction mixture was stirred for 30 min and the reaction was quenched by addition of solid ammonium chloride. The residue, after the complete evaporation of liquid ammonia, was dissolved in water (100 ml) and was extracted with methylene chloride (4×50 ml). The combined organic layers was dried over MgSO4 and filtered. Removal of the solvent gave a crude product, which was purified by column chromatography using hexane followed by mixture of ethyl acetate in hexane as eluent to give 3-phenethylthiophene (3.2 g, 34% yield) and 1-(3-thienyl)phenethyl acetate (starting material, 7 g).
Name
1-(3-thienyl)phenylethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][C:7]1([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH2:8]1)(=[O:3])[CH3:2].[CH2:18]1COC[CH2:19]1>>[CH2:7]([C:13]1[CH:17]=[CH:16][S:15][CH:14]=1)[CH2:12][C:11]1[CH:10]=[CH:9][CH:8]=[CH:19][CH:18]=1.[C:1]([O:4][CH2:5][CH2:6][C:7]1([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:8]=[CH:9][CH:10]=[CH:11][CH2:12]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-(3-thienyl)phenylethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCC1(CC=CC=C1)C1=CSC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added carefully
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to dry liquid ammonia (300 ml)
ADDITION
Type
ADDITION
Details
Lithium metal was added in small portions until the blue color
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of solid ammonium chloride
CUSTOM
Type
CUSTOM
Details
The residue, after the complete evaporation of liquid ammonia
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
ADDITION
Type
ADDITION
Details
followed by mixture of ethyl acetate in hexane as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C(C)(=O)OCCC1(CC=CC=C1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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